molecular formula C23H20FN7O B2440482 (Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 941919-77-3

(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2440482
CAS No.: 941919-77-3
M. Wt: 429.459
InChI Key: NWUDKYDFBOZUGA-WDZFZDKYSA-N
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Description

(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule featuring a triazolopyrimidine core, a chemotype of significant interest in medicinal chemistry for its potential to interact with purinergic receptors . Compounds based on the 1,2,3-triazolo[4,5-d]pyrimidine scaffold have been identified as potent antagonists of the adenosine A2A receptor (A2AR) . The A2A receptor is a key G-protein-coupled receptor (GPCR) primarily located in the striatum of the brain, where it modulates the release of neurotransmitters like dopamine and glutamate . Antagonism of this receptor is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it can help to upregulate dopamine D2 receptor activity and improve motor function . The structural design of this compound, which incorporates a fluorophenyl-triazolopyrimidine group linked to a phenylpropenone via a piperazine ring, is characteristic of molecules engineered for high-affinity binding to biological targets and optimal pharmacokinetic properties. This product is intended for research purposes only, specifically for in vitro binding assays, functional activity studies, and the investigation of neuropharmacological pathways. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(Z)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h1-11,16H,12-15H2/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUDKYDFBOZUGA-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)/C=C\C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by a triazole-pyrimidine framework linked to a piperazine moiety and an enone functional group. The synthesis typically involves multi-step reactions including cycloaddition and condensation techniques that yield high purity and yield rates. For instance, microwave-assisted synthesis has been shown to enhance the efficiency of producing similar triazole derivatives with significant biological activities .

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds with similar structural motifs. The triazole derivatives are known to exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives containing the 1,2,3-triazole core have shown promising results in inhibiting the proliferation of human colon carcinoma (Caco-2), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7) cells . The mechanism often involves the induction of apoptosis through pathways involving caspases and modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound ACaco-210Apoptosis induction via caspase activation
Compound BHeLa15Inhibition of cell cycle progression
Compound CMCF-712Modulation of Bcl-2/Bax ratio

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have been reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-fluorophenyl group enhances lipophilicity, which may improve membrane penetration and efficacy against pathogens such as E. coli and S. aureus .

Table 2: Antimicrobial Efficacy

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds with similar structures have demonstrated other biological activities:

  • Antiviral Activity : Certain triazole derivatives exhibit inhibitory effects on HIV replication in vitro .
  • Anti-inflammatory Effects : Some studies indicate that related compounds can reduce inflammatory markers in cell models .

Case Studies

  • Case Study on Anticancer Properties : A recent study evaluated a series of triazole-based compounds for their cytotoxic effects on MDA-MB-231 breast cancer cells. The results indicated that specific modifications to the triazole ring significantly enhanced anticancer activity compared to standard chemotherapeutics like Erlotinib .
  • Antimicrobial Screening : A comparative analysis was conducted on various triazole derivatives against common bacterial strains. The study found that modifications in substituents led to varying degrees of antibacterial activity, highlighting the importance of chemical structure in determining efficacy .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate key structural motifs such as triazoles and pyrimidines. The presence of the 4-fluorophenyl group enhances its biological activity by potentially improving lipophilicity and receptor binding affinity.

Key Steps in Synthesis:

  • Formation of Triazole Ring : The triazole moiety is synthesized through cycloaddition reactions involving azides and alkynes.
  • Piperazine Incorporation : The piperazine ring is introduced to enhance the compound's interaction with biological targets.
  • Enone Functionalization : The phenylpropene structure contributes to the overall reactivity and stability of the compound.

Recent studies have demonstrated that this compound exhibits significant biological activities, particularly in the realm of anti-cancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Cell Lines Tested : Various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) have been used to evaluate efficacy.

Antiviral Properties

The triazole derivatives have shown promise as antiviral agents by disrupting viral replication mechanisms. This is particularly relevant for:

  • Influenza Virus : Compounds targeting the RNA-dependent RNA polymerase (RdRP) have been explored for their ability to inhibit viral replication .

Case Study 1: Anticancer Efficacy

A study involving the administration of (Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one on MCF7 cells showed a dose-dependent decrease in cell viability. The compound was found to induce G0/G1 phase arrest and apoptosis through caspase activation.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Study 2: Antiviral Activity

In vitro studies demonstrated that this compound effectively inhibits the replication of influenza A virus by interfering with the PA-PB1 interaction critical for viral RNA synthesis. Molecular docking studies suggested favorable binding interactions within the viral polymerase complex.

Q & A

Basic: What synthetic strategies are recommended for constructing the triazolopyrimidine core in this compound?

Methodological Answer:
The triazolopyrimidine scaffold can be synthesized via cyclocondensation reactions. A validated approach involves reacting 4-amino-5-(4-fluorophenyl)-1,2,3-triazole with a β-ketoester derivative under acidic conditions (e.g., acetic acid/HCl) to form the pyrimidine ring. For regioselective control, optimize stoichiometry and temperature (80–100°C) to favor the [1,2,3]triazolo[4,5-d]pyrimidine isomer . Post-synthesis, confirm regiochemistry using 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to detect N-1/N-2 coupling patterns .

Basic: How can researchers validate the Z-configuration of the propenone moiety?

Methodological Answer:
The Z-configuration is confirmed via NOESY NMR. Irradiation of the α,β-unsaturated ketone protons should show cross-peaks between the enone proton (δ ~6.5–7.0 ppm) and the adjacent phenyl group, indicating spatial proximity. Compare experimental 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311++G**) to resolve ambiguities . X-ray crystallography remains the gold standard for absolute stereochemical assignment .

Advanced: How to resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:
Contradictions often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration) or metabolic instability. To address this:

  • Perform LC-MS/MS stability assays in simulated biological fluids (pH 7.4, 37°C) to identify degradation products .
  • Use PAMPA-BBB assays to evaluate passive permeability. If low, consider structural modifications (e.g., logP reduction via polar substituents) .
  • Apply PBPK modeling to predict tissue distribution and adjust dosing regimens .

Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies on the piperazine linker?

Methodological Answer:
Use a DoE (Design of Experiments) framework to systematically vary substituents on the piperazine ring. Key steps:

  • Factor Selection : Vary substituent bulk (e.g., methyl, tert-butyl), polarity (e.g., hydroxyl, carboxyl), and position (para/meta).
  • Response Variables : Measure binding affinity (e.g., SPR or ITC) and solubility (HPLC-UV).
  • Statistical Analysis : Apply multivariate regression (e.g., PLS) to identify critical physicochemical parameters (e.g., clogP, PSA) .
    Include molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted target interactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a C18 column (ACN/water gradient) to detect impurities >0.1%.
  • HRMS : Confirm molecular ion ([M+H]+^+) with <5 ppm mass error.
  • 19F^{19}\text{F} NMR : Identify residual fluorine-containing byproducts (e.g., unreacted 4-fluorophenyl intermediates) .
    Cross-validate with elemental analysis (C, H, N ±0.4%) .

Advanced: How to optimize reaction yield in the final coupling step (piperazine to propenone)?

Methodological Answer:
The coupling of the piperazine and propenone moieties often suffers from steric hindrance. Optimization strategies:

  • Microwave-Assisted Synthesis : Run at 120°C for 15–20 min with DIPEA as a base to enhance nucleophilic substitution kinetics .
  • Catalytic Systems : Screen Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)2_2/Xantphos) for C–N bond formation .
    Monitor progress via in-situ FTIR to track carbonyl (C=O) peak reduction (1680 → 1640 cm1^{-1}) .

Advanced: What computational methods predict off-target interactions for this triazolopyrimidine derivative?

Methodological Answer:

  • PharmaDB Screening : Use Schrödinger’s PANTHER to assess kinase selectivity (e.g., EGFR, CDK2).
  • MD Simulations : Run 100-ns trajectories (AMBER) to evaluate binding mode stability at the target vs. homologous proteins .
  • AdmetSAR : Predict cytochrome P450 inhibition (e.g., CYP3A4) to flag metabolic liabilities .

Basic: How to assess aqueous solubility for in vitro assays?

Methodological Answer:

  • Shake-Flask Method : Saturate PBS (pH 7.4) with the compound, agitate for 24 h, and quantify supernatant via UV-Vis (λmax ~260 nm).
  • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to measure melting point depression in aqueous buffers .
    For low solubility (<10 µM), employ solubilizing agents (e.g., 0.1% Tween-80) in cell-based assays .

Advanced: What strategies mitigate photodegradation of the α,β-unsaturated ketone group?

Methodological Answer:
The propenone moiety is prone to UV-induced [2+2] cycloaddition. Mitigation approaches:

  • Light-Protective Formulations : Use amber vials and exclude UV light during storage.
  • Structural Stabilization : Introduce electron-withdrawing groups (e.g., nitro) to reduce enone reactivity .
  • Accelerated Stability Testing : Expose to ICH Q1B conditions (1.2 million lux-hours) and monitor degradation via UPLC-MS .

Basic: What in vitro models are suitable for preliminary neuroactivity screening?

Methodological Answer:

  • SH-SY5Y Neuronal Cells : Assess cytotoxicity (MTT assay) and neurite outgrowth (βIII-tubulin staining).
  • Patch-Clamp Electrophysiology : Evaluate ion channel modulation (e.g., Kv7.2) .
  • Microglial BV2 Cells : Test anti-inflammatory activity (TNF-α/IL-6 ELISA) to rule out neurotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.